5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
BenchChem offers high-quality 5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-15-21(26-23(32-15)17-3-7-18(25)8-4-17)14-28-11-12-29-22(24(28)30)13-20(27-29)16-5-9-19(31-2)10-6-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCMNURWBWTFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, identified by CAS Number 941950-35-2, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 446.9 g/mol. Its structure consists of a pyrazolo[1,5-a]pyrazinone core substituted with oxazole and methoxyphenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 941950-35-2 |
| Molecular Formula | C24H19ClN4O3 |
| Molecular Weight | 446.9 g/mol |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, likely due to its ability to inhibit specific kinases involved in cell proliferation and survival. For instance, in vitro assays demonstrated that the compound significantly reduced cell viability in breast and lung cancer cell lines by inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro testing revealed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Neuroprotective Effects
In vivo studies have suggested neuroprotective effects, particularly in models of ischemic stroke. The compound was shown to prolong survival times in mice subjected to acute cerebral ischemia, indicating its potential for protecting neuronal cells from oxidative stress and apoptosis.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the oxazole ring may facilitate interactions with enzymes involved in cancer progression.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, preventing further proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction is a critical mechanism contributing to its anticancer effects.
Case Studies
Several research articles have documented the biological activities of this compound:
- Cancer Cell Studies : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that the compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity .
- Neuroprotection : Research on animal models demonstrated that treatment with this compound resulted in reduced infarct size and improved neurological scores post-stroke, suggesting its utility in neuroprotective therapies.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can purity be ensured during synthesis?
The synthesis involves multi-step reactions, starting with the formation of oxazole and pyrazole intermediates, followed by coupling reactions. Key steps include:
- Oxazole ring formation : Using chlorinated aromatic compounds (e.g., 4-chlorophenyl derivatives) and methoxy-substituted phenols under controlled temperatures (60–80°C) and solvents like DMF or dichloromethane .
- Pyrazole intermediate synthesis : Cyclization reactions with hydrazine derivatives, optimized via microwave-assisted techniques to reduce reaction time .
- Purification : Chromatography (HPLC or column) is critical for isolating intermediates and the final product, with purity confirmed by NMR (>95% purity) and mass spectrometry .
Q. Which spectroscopic and computational methods are most effective for structural characterization?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positioning and stereochemistry, particularly for the oxazole and pyrazole moieties .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C24H20ClN4O3, MW ≈ 463.9 g/mol) .
- Computational modeling : Density functional theory (DFT) predicts conformational stability and interactions with biological targets (e.g., enzyme active sites) .
Q. What are the key physicochemical properties influencing its bioavailability?
- Solubility : Limited aqueous solubility (logP ≈ 3.5) due to aromatic rings; requires formulation with co-solvents (e.g., PEG 400) for in vivo studies .
- Stability : Degrades under acidic conditions (pH < 4), necessitating pH-controlled storage .
- Reactivity : The oxazole methyl group undergoes oxidation, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved across structural analogs?
Structural-activity relationship (SAR) studies reveal that:
- Substituent effects : The 4-chlorophenyl group enhances antitumor activity (IC50: 2.1 µM in A549 cells), while methoxy groups improve metabolic stability .
- Contradictions : Analogs with ethoxy groups show reduced potency (IC50: >10 µM), highlighting the need for precise substituent optimization .
- Validation : Use orthogonal assays (e.g., kinase inhibition vs. cytotoxicity) to differentiate target-specific effects from off-target toxicity .
Q. What experimental strategies can elucidate its mechanism of action in complex biological systems?
- Target identification : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
- Pathway analysis : RNA sequencing of treated cells (e.g., cancer lines) identifies dysregulated pathways (e.g., autophagy modulation) .
- In silico docking : Molecular docking with X-ray crystal structures (e.g., PDB: 3ERT) predicts interactions with kinase ATP-binding pockets .
Q. How can synthetic yields be improved without compromising stereochemical integrity?
- Catalyst optimization : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for pyrazole-aryl bond formation, achieving >80% yield .
- Microwave synthesis : Reduces reaction time for cyclization steps from 12h to 30min, minimizing side-product formation .
- Chiral resolution : Employ chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers .
Methodological Notes
- Contradictory data : Always cross-validate using multiple assays (e.g., SPR for binding affinity, cell viability assays for efficacy) .
- Scale-up challenges : Transitioning from milligram to gram-scale requires solvent optimization (e.g., switching from DMF to THF for safer processing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
